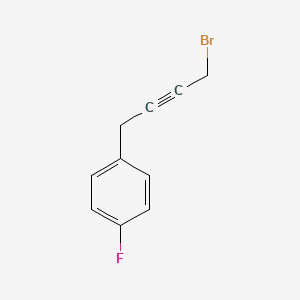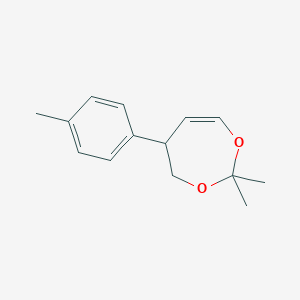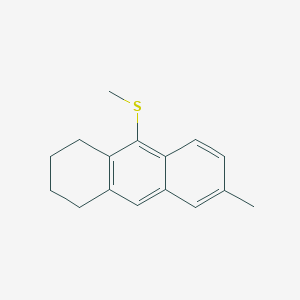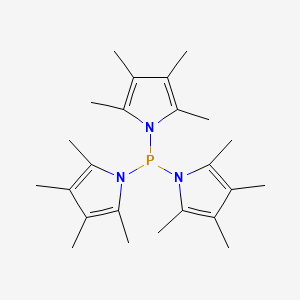
1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) is a chemical compound known for its unique structure and properties. This compound consists of three 2,3,4,5-tetramethyl-1H-pyrrole units connected to a central phosphorus atom. The presence of multiple pyrrole rings and the central phosphorus atom gives this compound distinctive chemical and physical characteristics, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) typically involves the reaction of phosphorus trichloride with 2,3,4,5-tetramethyl-1H-pyrrole in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The pyrrole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-Phosphanetriyltris(1H-pyrrole): Lacks the methyl groups present in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole): Contains fewer methyl groups compared to 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).
Uniqueness
The presence of four methyl groups on each pyrrole ring in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) enhances its steric and electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
134335-65-2 |
|---|---|
Formule moléculaire |
C24H36N3P |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
tris(2,3,4,5-tetramethylpyrrol-1-yl)phosphane |
InChI |
InChI=1S/C24H36N3P/c1-13-14(2)20(8)25(19(13)7)28(26-21(9)15(3)16(4)22(26)10)27-23(11)17(5)18(6)24(27)12/h1-12H3 |
Clé InChI |
HVPISTCJVLUISS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1C)C)P(N2C(=C(C(=C2C)C)C)C)N3C(=C(C(=C3C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


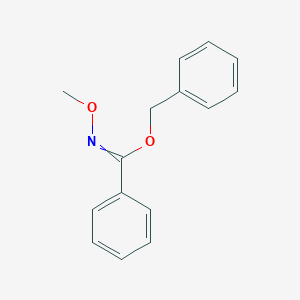
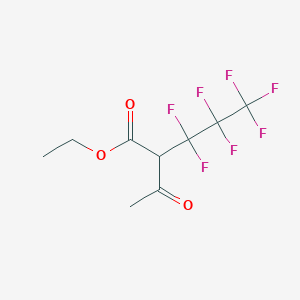
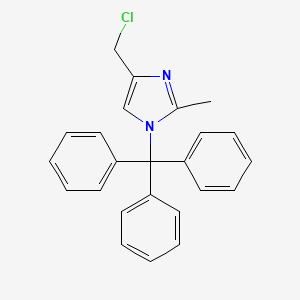
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
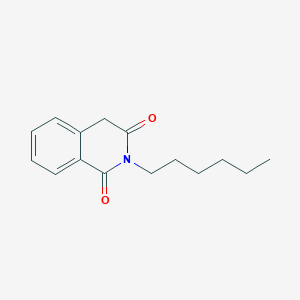
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
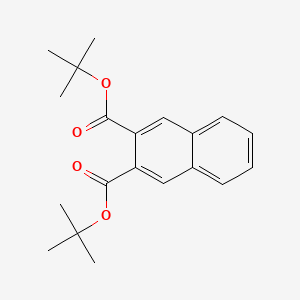
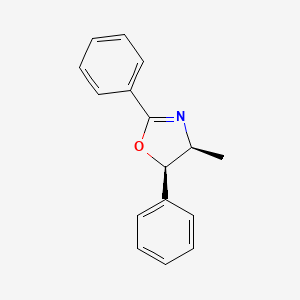
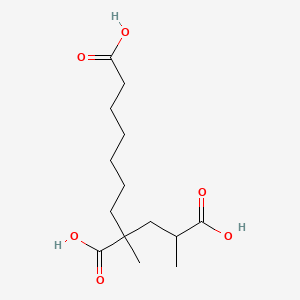
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
